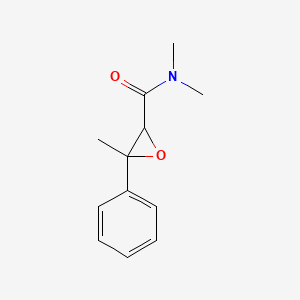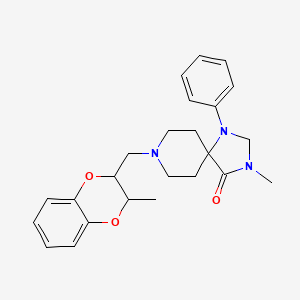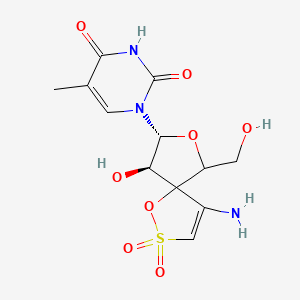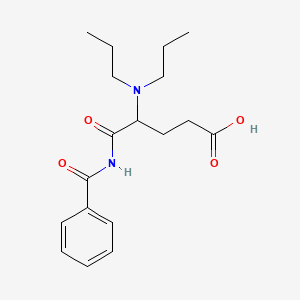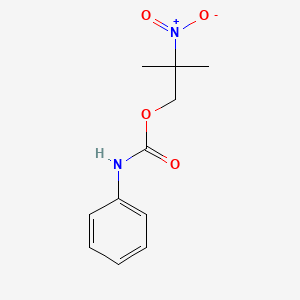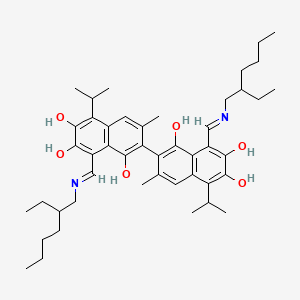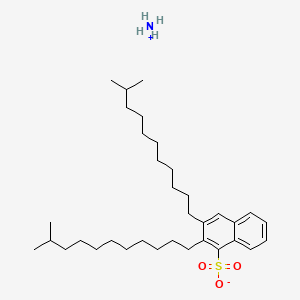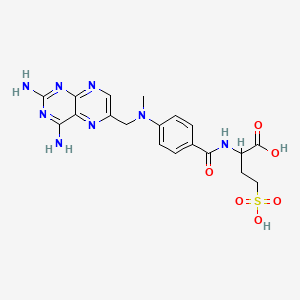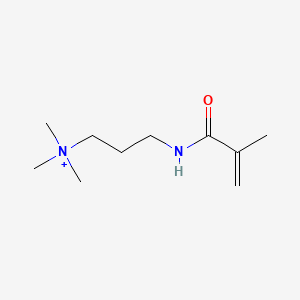
Benzonitrile, 2-(((5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl)amino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-(((5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl)amino)methyl)- is a complex organic compound that belongs to the class of nitriles This compound is characterized by the presence of a benzonitrile group attached to a pyridine ring, which is further substituted with an ethyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-(((5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl)amino)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the Benzonitrile Group: The benzonitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a nitrile group.
Substitution with Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions, using reagents such as ethyl iodide and methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 2-(((5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl)amino)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, where nucleophiles such as amines or thiols replace the nitrile group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amines, alcohols
Substitution: Substituted benzonitrile derivatives
Aplicaciones Científicas De Investigación
Benzonitrile, 2-(((5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl)amino)methyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in the production of specialty chemicals and intermediates in various industrial processes.
Mecanismo De Acción
The mechanism of action of benzonitrile, 2-(((5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl)amino)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, metabolic pathways, and gene expression, resulting in changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- Benzonitrile, 2-methyl-
- Benzoic acid, 2-(methylamino)-, methyl ester
- 4-Hydroxy-2-quinolones
Uniqueness
Benzonitrile, 2-(((5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl)amino)methyl)- is unique due to its specific structural features, such as the combination of a benzonitrile group with a substituted pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
145901-82-2 |
|---|---|
Fórmula molecular |
C16H17N3O |
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
2-[[(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C16H17N3O/c1-3-12-8-15(16(20)19-11(12)2)18-10-14-7-5-4-6-13(14)9-17/h4-8,18H,3,10H2,1-2H3,(H,19,20) |
Clave InChI |
WLCJXOPPMUGROU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)NCC2=CC=CC=C2C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




